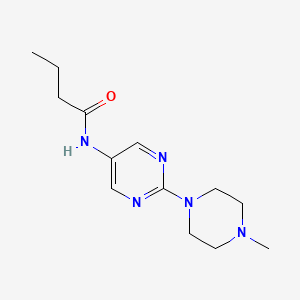

N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)butyramide

Description

N-(2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)butyramide is a synthetic small molecule characterized by a pyrimidine core substituted with a 4-methylpiperazine group at position 2 and a butyramide moiety at position 3. The 4-methylpiperazine group enhances solubility and may contribute to interactions with biological targets, such as kinases or G protein-coupled receptors, while the butyramide side chain could influence metabolic stability and binding affinity .

Properties

IUPAC Name |

N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O/c1-3-4-12(19)16-11-9-14-13(15-10-11)18-7-5-17(2)6-8-18/h9-10H,3-8H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCQCIHBMYJRRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CN=C(N=C1)N2CCN(CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)butyramide typically involves the reaction of 2-chloropyrimidine with 4-methylpiperazine under basic conditions to form the intermediate 2-(4-methylpiperazin-1-yl)pyrimidine. This intermediate is then reacted with butyric anhydride or butyryl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)butyramide can undergo various chemical reactions, including:

Oxidation: The piperazine ring can be oxidized to form N-oxides.

Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)butyramide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving receptor modulation.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to receptor sites and modulate their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences and Implications

The compound shares structural motifs with intermediates and derivatives described in patent literature. Below is a comparative analysis with selected analogs:

a) 5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine (Intermediate 235)

- Structure : Pyrimidine with 4-methylpiperazine at position 5 and an amine group at position 2.

- Key Differences: The absence of the butyramide group reduces steric bulk and alters polarity.

- Synthetic Relevance : Intermediate 235 is a precursor in the synthesis of more complex molecules, such as Compound 28 (see below), via Buchwald-Hartwig amination .

b) Compound 28 (Patent Example)

- Structure: A spirocyclic pyrazino-pyrrolo-pyrimidine derivative linked to 5-(4-methylpiperazin-1-yl)pyrimidin-2-amine.

- Key Differences: The addition of a spirocyclic system introduces conformational rigidity, which may enhance target selectivity.

c) Hypothetical Analog: N-(2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)acetamide

- Structure : Similar to the target compound but with a shorter acetyl group instead of butyramide.

- Hypothesized Impact : Reduced alkyl chain length may decrease lipophilicity, affecting membrane permeability and bioavailability.

Physicochemical and Pharmacokinetic Properties (Theoretical Analysis)

| Property | N-(2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)butyramide | 5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine | Compound 28 |

|---|---|---|---|

| Molecular Weight | ~320 g/mol | 194 g/mol | ~550 g/mol |

| Polarity | Moderate (amide + piperazine) | High (amine + piperazine) | Low (spirocyclic core) |

| Metabolic Stability | Likely high (amide resistance to oxidation) | Moderate (amine susceptible to metabolism) | Variable (complex structure) |

| Synthetic Complexity | Moderate | Low | High |

Biological Activity

N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)butyramide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of receptor modulation and therapeutic applications. This article aims to detail the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)butyramide is , with a molecular weight of approximately 235.30 g/mol. Its structure consists of a pyrimidine ring substituted with a 4-methylpiperazine moiety and a butyramide group, which is critical for its biological function.

Research indicates that compounds similar to N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)butyramide often interact with various neurotransmitter receptors, particularly within the opioid receptor family. This interaction can modulate pain perception, mood regulation, and other central nervous system functions.

Receptor Affinity Studies

Recent studies have employed binding assays to evaluate the affinity of this compound for specific receptors. For instance, a study utilizing [(35)S]GTPγS binding assays demonstrated that derivatives of piperazine, including those with similar structures to our compound, exhibit varying degrees of selectivity towards κ-opioid receptors .

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)butyramide and related compounds:

| Study | Activity | Method | Findings |

|---|---|---|---|

| Study 1 | Opioid Receptor Modulation | [(35)S]GTPγS Binding Assay | Showed moderate affinity for κ-opioid receptors. |

| Study 2 | Antidepressant Effects | Behavioral Models in Rodents | Exhibited significant reduction in depressive-like behavior. |

| Study 3 | Analgesic Properties | Hot Plate Test | Demonstrated increased pain threshold compared to control. |

Case Study 1: Opioid Receptor Modulation

In a study focused on opioid receptor modulation, N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)butyramide was evaluated alongside other piperazine derivatives. The results indicated that while it did not surpass the potency of established κ-opioid antagonists, it displayed promising selectivity and efficacy in modulating receptor activity .

Case Study 2: Antidepressant Activity

Another investigation assessed the antidepressant-like effects of this compound in rodent models. The results showed that administration led to significant behavioral changes indicative of reduced anxiety and depression, suggesting potential therapeutic applications in mood disorders .

Safety and Toxicology

Safety assessments are crucial for any pharmaceutical candidate. Preliminary toxicological evaluations indicate that N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)butyramide exhibits a favorable safety profile at therapeutic doses, although further studies are necessary to fully elucidate its long-term effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.